molecular formula C22H26N4O2S B2885518 2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide CAS No. 422532-78-3

2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide

Cat. No. B2885518
CAS RN: 422532-78-3
M. Wt: 410.54
InChI Key: OERKXVYBMXXJST-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The quinazoline core is a bicyclic structure with two nitrogen atoms . The other functional groups are attached to this core at specific positions.


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the acetamide group could participate in condensation and substitution reactions . The quinazoline core could also undergo various reactions depending on the conditions .

Scientific Research Applications

Anticancer Activity

Quinazoline derivatives, including the compound , have been found to exhibit significant anticancer activity . They interfere with the signaling pathways of cancer cells, inhibiting their growth and proliferation.

Anti-Inflammatory Activity

Quinazoline derivatives have been reported to show anti-inflammatory activity . They can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.

Antibacterial Activity

Quinazoline derivatives have been found to exhibit antibacterial activity . They can inhibit the growth of various strains of bacteria, making them potential candidates for the development of new antibiotics.

Antioxidant Activity

Quinazoline derivatives have been reported to show antioxidant activity . They can neutralize harmful free radicals in the body, thereby protecting cells from oxidative damage.

Antifungal Activity

Quinazoline derivatives have been found to exhibit antifungal activity . They can inhibit the growth of various strains of fungi, making them potential candidates for the development of new antifungal drugs.

Antiviral Activity

Quinazoline derivatives have been reported to show antiviral activity . They can inhibit the replication of various viruses, making them potential candidates for the development of new antiviral drugs.

Antidiabetic Activity

Quinazoline derivatives have been found to exhibit antidiabetic activity . They can regulate blood glucose levels, making them potential candidates for the treatment of diabetes.

Anti-Parkinsonism Activity

Quinazoline derivatives have been reported to show anti-Parkinsonism activity . They can alleviate the symptoms of Parkinson’s disease, making them potential candidates for the treatment of this condition.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Quinazoline derivatives have been studied for their potential biological activities, including antitumor, antiviral, and antibacterial effects . The specific mechanism of action would depend on the target of the compound and how it interacts with that target .

Future Directions

Future research on this compound could involve studying its biological activity, optimizing its synthesis process, and investigating its potential applications. Given the diverse biological activities of quinazoline derivatives, this compound could have potential uses in medicinal chemistry .

properties

IUPAC Name

2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2S/c1-3-5-14-23-21-18-8-6-7-9-19(18)25-22(26-21)29-15-20(27)24-16-10-12-17(13-11-16)28-4-2/h6-13H,3-5,14-15H2,1-2H3,(H,24,27)(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OERKXVYBMXXJST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC(=NC2=CC=CC=C21)SCC(=O)NC3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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